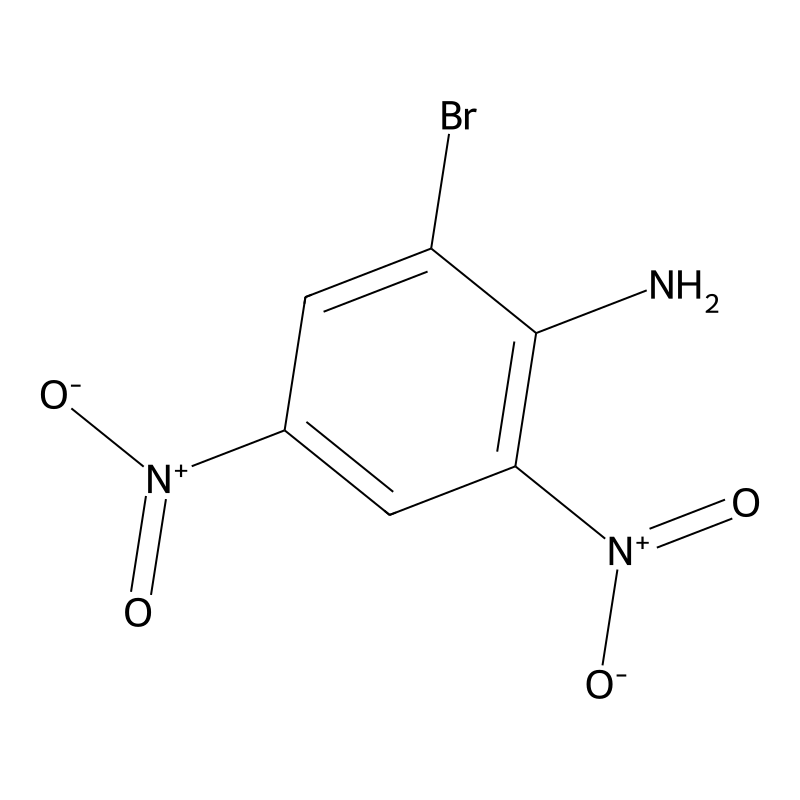2-Bromo-4,6-dinitroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN HOT ACETIC ACID; VERY SOL IN HOT ALCOHOL & ACETONE
Synonyms
Canonical SMILES
Metabolite of Disperse Blue 79
2-Bromo-4,6-dinitroaniline (CAS: 1817-73-8) is primarily studied as a metabolite of the azo dye Disperse Blue 79 []. Azo dyes are a large class of synthetic colorants used in various industries, including textiles, plastics, and leather. Disperse Blue 79 is specifically used for dyeing polyester fibers []. Research suggests that Disperse Blue 79 breaks down in the body to form 2-Bromo-4,6-dinitroaniline, raising questions about its potential toxicity [].
Crystal Structure Analysis
Studies have explored the crystal structure of 2-Bromo-4,6-dinitroaniline to understand its arrangement at the molecular level. This information can be valuable in predicting its physical and chemical properties. One study used X-ray crystallography to determine the crystal structure, revealing that hydrogen bonding and other interactions stabilize the molecule's arrangement within the crystal lattice [].
Availability for Research
2-Bromo-4,6-dinitroaniline is an organic compound with the molecular formula . It is classified as a halogenated and nitrated aryl amine, characterized by its bright yellow powder form. This compound is notable for its role as an intermediate in the synthesis of various organic compounds, particularly dispersed monoazo dyes. The presence of bromine and nitro groups contributes to its unique chemical properties and reactivity profiles, making it significant in organic synthesis and environmental studies .
2-Bromo-4,6-dinitroaniline acts as a positive control in genotoxicity testing. During the Ames test, it undergoes metabolic activation within the tester strains, forming mutagenic intermediates that can covalently bind to DNA. This binding disrupts the DNA sequence, potentially leading to mutations and genotoxicity [].
- Toxicity: Classified as a mutagen and a mild eye irritant []. Studies have shown weight loss and somnolence in rats exposed to lethal doses [].
- Flammability: While no flash point data is available, the presence of a nitro group suggests it might be combustible [].
- Reactivity: Amines can react with various chemicals, including isocyanates, halogenated organics, and peroxides. It's crucial to handle 2-Bromo-4,6-dinitroaniline with appropriate caution and consult safety data sheets (SDS) for specific handling procedures [].
The chemical behavior of 2-bromo-4,6-dinitroaniline is influenced by its functional groups. It can undergo several types of reactions:
- Ammonolysis: The compound can be synthesized through ammonolysis of 2-bromo-4,6-dinitrochlorobenzene. This reaction typically occurs at elevated temperatures (86-90 °C) in an aqueous or aqueous-organic medium, leading to the formation of 2-bromo-4,6-dinitroaniline from the chlorinated precursor .
- Oxidation: 2-Bromo-4,6-dinitroaniline can react with hydroxyl radicals (OH) in atmospheric conditions. Studies indicate that the oxidation pathways involve OH radical addition to various carbon atoms within the molecule, resulting in several potential oxidation products .
- Acid-base Reactions: As an amine, it can neutralize acids to form salts and water, which are exothermic reactions .
Research indicates that 2-bromo-4,6-dinitroaniline exhibits biological activity that may impact human health and environmental systems. It has been identified as a pollutant in urban dust, raising concerns about its ecological effects and potential toxicity. The compound's ability to undergo oxidation may lead to the formation of reactive intermediates that could pose risks to living organisms . Additionally, exposure has been associated with eye irritation and other health hazards .
2-Bromo-4,6-dinitroaniline finds several applications:
- Intermediate in Dye Production: It is primarily used as an intermediate for synthesizing azo dyes and other organic compounds used in textiles and coloring agents.
- Research Material: Due to its unique chemical properties, it serves as a subject for studies on environmental pollutants and chemical reactivity.
- Analytical Chemistry: It may be utilized in various analytical techniques for detecting nitro compounds due to its distinct spectral properties.
Studies have focused on the interactions of 2-bromo-4,6-dinitroaniline with various radicals and environmental factors:
- Atmospheric Reactions: Research has shown that this compound reacts with hydroxyl radicals in the atmosphere, leading to complex degradation pathways that may produce harmful byproducts .
- Biological Interactions: Its potential toxicity and effects on biological systems have been explored, particularly concerning its role as a pollutant .
Several compounds share structural similarities with 2-bromo-4,6-dinitroaniline. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Nitroaniline | C6H6N2O2 | Lacks bromine; used in dye synthesis. |
| 4-Amino-2-nitrophenol | C6H6N2O3 | Contains amino group; used in pharmaceuticals. |
| 3-Bromoaniline | C6H7BrN | Similar halogenated structure; used in dyes. |
| 1-Bromo-3-nitrobenzene | C6H4BrN | Another halogenated aromatic compound. |
Uniqueness of 2-Bromo-4,6-Dinitroaniline:
This compound's unique combination of bromine and two nitro groups distinguishes it from similar compounds. Its specific reactivity patterns and applications in dye manufacturing highlight its importance in both industrial and environmental contexts.
Physical Description
DryPowde
Color/Form
XLogP3
Boiling Point
Melting Point
153.5 °C
153 °C
UNII
GHS Hazard Statements
H228 (20%): Flammable solid [Danger Flammable solids];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Benzenamine, 2-bromo-4,6-dinitro-: ACTIVE








